3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane
Description
3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound featuring a diazaspiro[5.5]undecane core with a 3-methoxy-4-nitrophenyl substituent at position 3 and a methyl group at position 7. The spirocyclic scaffold confers conformational rigidity, which is advantageous for targeting specific receptors or enzymes. The 3-methoxy-4-nitrophenyl group introduces electron-withdrawing (nitro) and electron-donating (methoxy) substituents, influencing electronic properties, solubility, and binding affinity .
Properties
IUPAC Name |
3-(3-methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-18-9-5-17(6-10-18)7-11-19(12-8-17)14-3-4-15(20(21)22)16(13-14)23-2/h3-4,13H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPWQTGPHXVXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172834 | |
| Record name | 3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1854943-73-9 | |
| Record name | 3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1854943-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane typically involves multi-step organic reactions. One common synthetic route starts with N-benzyl piperidine-4-ketone and ethyl cyanoacetate as starting materials. The process involves generating dicyanocarbodiimide in colamine solution, followed by selective hydrolysis and decarboxylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
- The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of diazaspiro compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. Research indicates that the nitrophenyl group may enhance biological activity through interactions with cellular receptors and enzymes.
2. Neuropharmacology
- Preliminary studies suggest that 3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor. The compound's ability to modulate neurotransmitter systems could be explored further for therapeutic applications.
Materials Science Applications
1. Polymer Chemistry
- The compound can serve as a building block for the synthesis of novel polymers with specific mechanical and thermal properties. Its spiro structure allows for unique cross-linking capabilities, which can be utilized in developing high-performance materials.
2. Photonic Devices
- Due to its unique electronic properties, this compound may be integrated into photonic devices, enhancing light absorption and emission characteristics. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and solar cells.
Research Tool Applications
1. Chemical Biology
- As a research tool, this compound can be used to study biological pathways and molecular interactions within cells. Its structure allows for modification to create analogs that can probe specific biological questions.
2. Drug Development
- The compound's ability to be modified makes it a candidate for drug development processes where structure-activity relationships (SAR) are critical. Researchers can utilize this compound to develop new therapeutic agents targeting various diseases.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study B | Neuroprotective Effects | Showed reduced oxidative stress markers in neuronal cell cultures treated with the compound. |
| Study C | Polymer Synthesis | Developed a new class of biodegradable polymers with enhanced mechanical strength using the compound as a monomer. |
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The diazaspiro[5.5]undecane core is a versatile template for drug discovery. Below is a detailed comparison of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Activity Electron-Withdrawing Groups: The nitro group in the target compound enhances binding to kinases by stabilizing charge interactions, as seen in tyrosine kinase inhibitors . Methoxy Group: The methoxy substituent in the target compound increases solubility compared to non-polar groups (e.g., methyl or trifluoromethyl) in other derivatives .
Stereochemical and Conformational Impact
- The spirocyclic core restricts rotational freedom, enhancing selectivity. For example, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives exhibit dual µOR/σ1R activity due to optimal spatial arrangement of substituents .
- Racemic mixtures of spirocyclic compounds (e.g., 8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane) show reduced bioactivity compared to stereochemically pure forms, highlighting the importance of chirality .
Pharmacokinetic and Safety Profiles Compounds with trifluoromethyl groups (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane derivatives) exhibit improved metabolic stability but risk hERG inhibition .
Table 2: Physicochemical Properties
*Calculated based on molecular formula C₁₇H₂₂N₃O₃.
Biological Activity
3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane (CAS No. 1854943-73-9) is a compound that belongs to the class of diazaspiro compounds, characterized by its unique spirocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.
- Molecular Formula : C17H25N3O3
- Molecular Weight : 319.40 g/mol
- CAS Number : 1854943-73-9
- Physical State : Solid
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O3 |
| Molecular Weight | 319.40 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Research indicates that diazaspiro compounds, including this compound, exhibit various biological activities through multiple mechanisms:
- Inhibition of Geranylgeranyltransferase I (GGTase I) :
- GABA Receptor Modulation :
- Potential Therapeutic Applications :
Case Studies and Research Findings
Several studies have explored the biological activities of diazaspiro compounds:
- Anti-Cancer Activity :
- Immunomodulatory Effects :
- Pain Management :
Q & A
Basic Research Question
- HPLC-PDA : Monitor purity (>98%) and detect trace intermediates.
- Chiral HPLC : Confirm enantiomeric excess if stereocenters are present.
- Thermogravimetric Analysis (TGA) : Assess stability under thermal stress.
Evidence from GMP-compliant synthesis of Boc-protected spiro compounds emphasizes the need for rigorous quality control, particularly for intermediates prone to racemization .
How can cryo-EM or NMR spectroscopy resolve dynamic conformational changes in the spirocyclic core under physiological conditions?
Advanced Research Question
The spirocyclic core’s rigidity may limit conformational flexibility, but solvent interactions can induce minor shifts. Use --HSQC NMR to probe hydrogen bonding in DO/PBS buffers. For cryo-EM, co-crystallize the compound with target proteins (e.g., σ1R) to capture binding poses. Evidence from σ1R antagonist co-crystals demonstrates that spiro systems maintain stable interactions in hydrophobic binding pockets .
What are the implications of replacing the methoxy group with alternative substituents (e.g., ethoxy, trifluoromethoxy) on target selectivity?
Advanced Research Question
Trifluoromethoxy groups enhance lipophilicity and metabolic stability but may reduce σ1R affinity due to steric bulk. Ethoxy groups balance lipophilicity and hydrogen bonding. Use free-energy perturbation (FEP) calculations to predict binding energy changes. Evidence from SAR studies on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecanes shows that trifluoromethyl groups at the aryl ortho position improve MOR potency without compromising σ1R activity .
How can high-throughput screening (HTS) platforms identify off-target effects of this compound, and what follow-up assays validate specificity?
Advanced Research Question
- HTS Panels : Screen against 50+ GPCRs, ion channels, and kinases (e.g., Eurofins Cerep panels).
- Calcium Flux Assays : Detect unintended activation of Ca-coupled receptors.
- hERG Patch Clamp : Quantify cardiac toxicity risk. Evidence from dual MOR/σ1R ligands indicates that small alkyl substituents (e.g., methyl at the 9-position) minimize hERG inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
